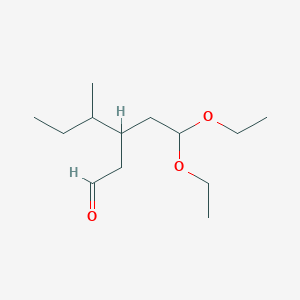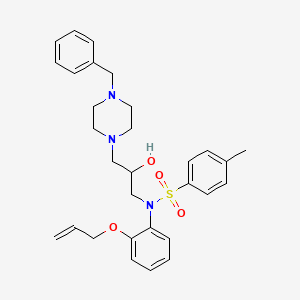
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a pyrrole ring fused to a thiophene ring, with a carbonyl azide functional group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with azidation reagents. One common method is to first convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with sodium azide (NaN3) to form the carbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide involves its interaction with various molecular targets and pathways. The azide group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid: A precursor to the carbonyl azide derivative.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A similar compound with methyl groups on the pyrrole ring.
N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide: A related compound with a carbohydrazide group .
Uniqueness
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is unique due to its carbonyl azide functional group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials with specific properties.
Propriétés
Numéro CAS |
74772-18-2 |
|---|---|
Formule moléculaire |
C9H6N4OS |
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
3-pyrrol-1-ylthiophene-2-carbonyl azide |
InChI |
InChI=1S/C9H6N4OS/c10-12-11-9(14)8-7(3-6-15-8)13-4-1-2-5-13/h1-6H |
Clé InChI |
RWSVHUMXTCBTBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


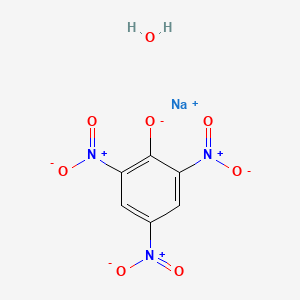
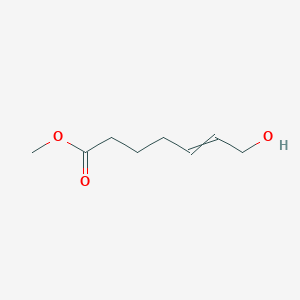
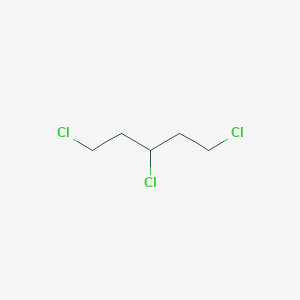

![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
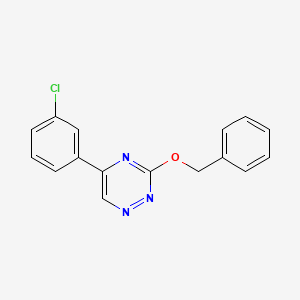
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
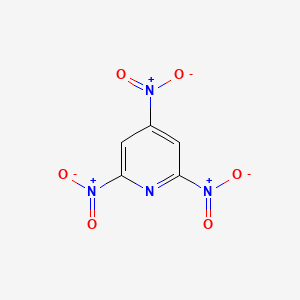
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

